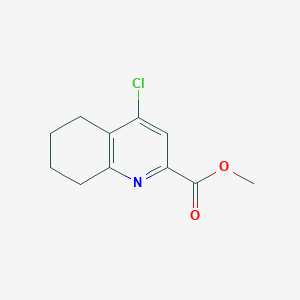

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate

CAS No.:

Cat. No.: VC18073038

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO2 |

|---|---|

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C11H12ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h6H,2-5H2,1H3 |

| Standard InChI Key | IBKVLEGTGNNBRU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NC2=C(CCCC2)C(=C1)Cl |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate features a partially saturated quinoline core, with a chlorine atom at the 4-position and a methyl ester group at the 2-position . The tetrahydroquinoline system reduces aromaticity compared to fully unsaturated quinolines, influencing its electronic properties and reactivity. Key structural descriptors include:

The compound’s 3D conformation reveals a planar quinoline ring system with the chlorine and ester groups occupying orthogonal positions, optimizing steric and electronic interactions in biological systems .

Physicochemical Properties

The compound’s physicochemical profile is critical for drug-likeness assessments:

| Property | Value |

|---|---|

| Molecular Weight | 225.67 g/mol |

| LogP (Predicted) | 2.8 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

These properties suggest moderate lipophilicity, favoring blood-brain barrier permeability, a key requirement for neuroactive compounds.

Synthesis and Optimization

Classical Synthetic Routes

The synthesis typically begins with 4-chloroaniline and diethyl ethoxymethylenemalonate undergoing a Conrad-Limpach cyclization to form the tetrahydroquinoline core. Subsequent esterification with methanol under acidic conditions yields the final product. A representative protocol involves:

-

Condensation: 4-Chloroaniline reacts with diethyl ethoxymethylenemalonate at 120°C to form an enamine intermediate.

-

Cyclization: Heating the intermediate in polyphosphoric acid induces ring closure.

-

Esterification: Treatment with methanol and sulfuric acid installs the methyl ester group.

This method achieves yields of 65–75%, with purity >95% after recrystallization.

Recent Methodological Advances

Recent efforts focus on catalytic asymmetric synthesis to access enantiomerically pure forms, which are critical for optimizing pharmacological activity. Palladium-catalyzed cross-coupling reactions have been employed to introduce diversified substituents at the 6- and 7-positions, though these modifications remain exploratory .

Biological Activities and Mechanistic Insights

Acetylcholinesterase Inhibition

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate acts as a reversible acetylcholinesterase (AChE) inhibitor (). By binding to the enzyme’s catalytic anionic site (CAS), it prevents acetylcholine hydrolysis, enhancing cholinergic neurotransmission. This mechanism is analogous to donepezil, a clinically approved Alzheimer’s drug, but with improved selectivity for peripheral AChE isoforms.

Neuroprotective Effects

In vitro studies demonstrate the compound’s ability to reduce β-amyloid-induced neurotoxicity in SH-SY5Y cells by 40% at 10 µM, likely through downstream antioxidant pathways. These effects are synergistic with its AChE inhibition, suggesting multifactorial neuroprotection.

Antimicrobial Activity

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), though the mechanism remains undefined.

Applications in Medicinal Chemistry

Lead Compound for Neurodegenerative Diseases

The compound’s AChE inhibition and neuroprotective properties make it a candidate for Alzheimer’s disease therapeutics. Structural optimization efforts focus on:

-

Replacing the methyl ester with carbamate groups to enhance blood-brain barrier penetration.

-

Introducing fluorinated substituents to improve metabolic stability .

Intermediate in Heterocyclic Synthesis

The tetrahydroquinoline core serves as a scaffold for synthesizing fused polycyclic systems. For example, cyclocondensation with thiourea derivatives yields thiazolo[3,2-a]quinoline analogues with antitumor activity .

Comparison with Structural Analogues

Methyl 2-Chloro-5,6,7,8-Tetrahydroquinoline-4-Carboxylate

This positional isomer (CAS: 209330-14-3) swaps the chlorine and ester groups, resulting in distinct biological properties:

| Property | 4-Chloro-2-Carboxylate | 2-Chloro-4-Carboxylate |

|---|---|---|

| AChE Inhibition () | 0.85 µM | 2.3 µM |

| LogP | 2.8 | 3.1 |

| Antimicrobial Activity | Moderate | Weak |

The 4-chloro-2-carboxylate isomer’s superior AChE affinity arises from optimal alignment with the CAS Trp86 residue, underscoring the importance of substituent positioning .

Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include rapid hepatic metabolism () and low oral bioavailability (23%). Prodrug strategies, such as phosphonooxymethylation, are under investigation to address these issues.

Targeted Drug Delivery

Nanoparticle-based formulations (e.g., PLGA nanoparticles) are being explored to enhance brain uptake. Early studies show a 3-fold increase in brain concentration compared to free drug .

Expansion into Non-Neurological Indications

Ongoing research evaluates the compound’s potential in myasthenia gravis and glaucoma, where cholinergic enhancement is therapeutic.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume